molecular formula C11H12BrNO4S B3253429 2-Bromo-5-(pyrrolidin-1-ylsulfonyl)benzoic acid CAS No. 22361-65-5

2-Bromo-5-(pyrrolidin-1-ylsulfonyl)benzoic acid

Cat. No. B3253429
CAS RN: 22361-65-5
M. Wt: 334.19 g/mol
InChI Key: GUWGMOCPBKTNIV-UHFFFAOYSA-N
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Description

“2-Bromo-5-(pyrrolidin-1-ylsulfonyl)benzoic acid” is a chemical compound with the molecular formula C11H12BrNO4S and a molecular weight of 334.19 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-Bromo-5-(pyrrolidin-1-ylsulfonyl)benzoic acid” consists of a benzoic acid core with a bromine atom at the 2nd position and a pyrrolidin-1-ylsulfonyl group at the 5th position .


Physical And Chemical Properties Analysis

“2-Bromo-5-(pyrrolidin-1-ylsulfonyl)benzoic acid” is a solid substance that should be stored at room temperature . Its melting point is 210°C .

Scientific Research Applications

Halogenation in Polyalkylbenzenes Synthesis

The research by Bovonsombat and Mcnelis (1993) explored the halogenation of polyalkylbenzenes, a process relevant to the synthesis of compounds like 2-Bromo-5-(pyrrolidin-1-ylsulfonyl)benzoic acid. They used N-Halosuccinimide and acidic catalysts for ring halogenations, a fundamental step in the production of mixed halogenated compounds (Bovonsombat & Mcnelis, 1993).

Co-crystallization for Chiral Space Groups

Chesna et al. (2017) examined the co-crystallization of benzoic acid and l-proline, forming a non-centrosymmetric crystal containing benzoic acid, a relative of 2-Bromo-5-(pyrrolidin-1-ylsulfonyl)benzoic acid. This study highlights the use of such compounds in chiral space groups and their potential applications in crystallography and material science (Chesna et al., 2017).

Synthesis in Medicinal Chemistry

Liu et al. (2020) reported the synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid, a significant molecular fragment in medicinal compounds like orexin Filorexant (MK-6096), utilizing 2-bromo-5-methyl benzoic acid. This indicates the role of bromo-benzoic acid derivatives in the synthesis of complex medicinal molecules (Liu et al., 2020).

Bioactivity of Pyrrole and Pyrrolidine Compounds

Mehta (2013) conducted a study synthesizing pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide, evaluating their antibacterial and antifungal activities. This research underscores the potential of bromo-benzoic acid derivatives in developing new antibacterial and antifungal agents (Mehta, 2013).

Future Directions

The future directions of “2-Bromo-5-(pyrrolidin-1-ylsulfonyl)benzoic acid” could involve further exploration of its potential applications in various fields of research. The pyrrolidine ring, a key part of this compound, is a versatile scaffold for novel biologically active compounds , suggesting potential for future drug discovery efforts.

properties

IUPAC Name

2-bromo-5-pyrrolidin-1-ylsulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO4S/c12-10-4-3-8(7-9(10)11(14)15)18(16,17)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWGMOCPBKTNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801245596
Record name 2-Bromo-5-(1-pyrrolidinylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801245596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(pyrrolidin-1-ylsulfonyl)benzoic acid

CAS RN

22361-65-5
Record name 2-Bromo-5-(1-pyrrolidinylsulfonyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22361-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-(1-pyrrolidinylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801245596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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